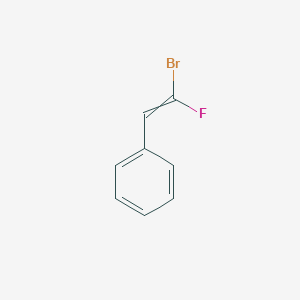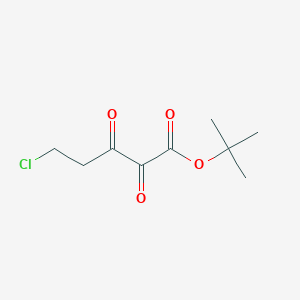![molecular formula C11H17NO2S B14306103 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine CAS No. 114193-78-1](/img/structure/B14306103.png)
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine is an organic compound that features a pyridine ring substituted with a methoxy group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine typically involves the reaction of pyridine derivatives with methoxy and sulfanyl substituents. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with a methoxyethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfanyl group.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methoxylated or de-sulfanylated derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
- 2-Methoxyethyl acetate
- Ethane, 1-ethoxy-2-methoxy-
Uniqueness
2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine is unique due to the presence of both methoxy and sulfanyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
114193-78-1 |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-[1-methoxy-2-(2-methoxyethylsulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C11H17NO2S/c1-13-7-8-15-9-11(14-2)10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
NZMCNGVRYRQXKP-UHFFFAOYSA-N |
Canonical SMILES |
COCCSCC(C1=CC=CC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


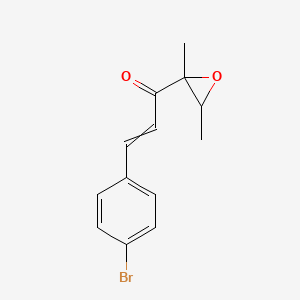
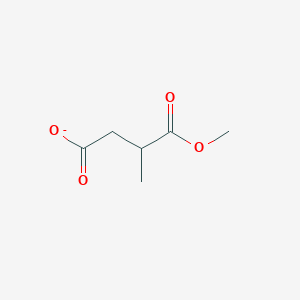
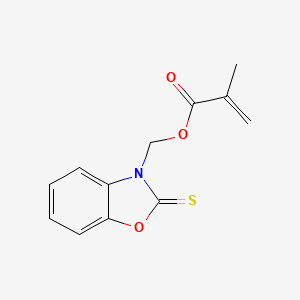
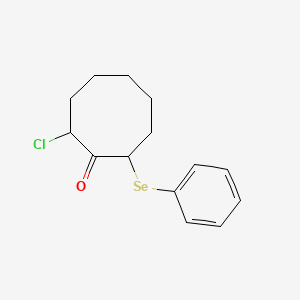

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

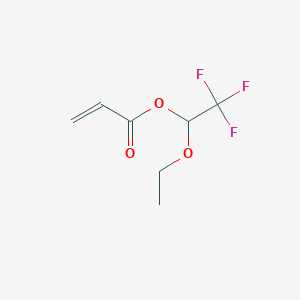
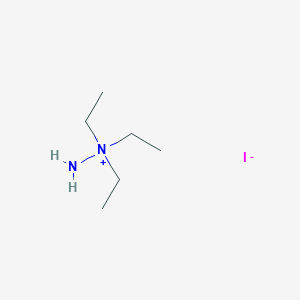
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
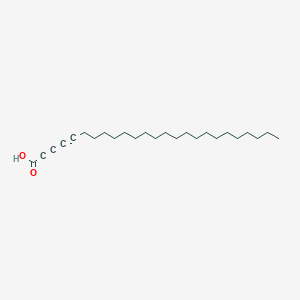
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
